molecular formula C23H26F3N3O2 B2723613 N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)-3-(trifluoromethyl)benzamide CAS No. 921895-34-3

N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)-3-(trifluoromethyl)benzamide

Cat. No.: B2723613
CAS No.: 921895-34-3
M. Wt: 433.475
InChI Key: PMWTZBLLXZIETD-UHFFFAOYSA-N
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Description

N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)-3-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C23H26F3N3O2 and its molecular weight is 433.475. The purity is usually 95%.
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Scientific Research Applications

Supramolecular Structure Formation

Research on derivatives of triflamide, including compounds with morpholino groups, has shown that these molecules can form supramolecular structures through self-assembly. This is facilitated by intermolecular hydrogen bonding, with a dynamic rivalry between different types of hydrogen-bonded associates in various phase states (Chipanina et al., 2020) (Chipanina et al., 2020).

Antimicrobial Activity

N-Benzoyl-N'-dialkylthiourea derivatives, including those with morpholine components, and their Co(III) complexes have been synthesized and shown to possess antifungal activity against major pathogens causing plant diseases. This research provides insights into the potential application of such compounds in agricultural biotechnology (Weiqun et al., 2005) (Weiqun et al., 2005).

Antiproliferative Agents

Compounds containing morpholine moieties have been designed and synthesized for their antiproliferative activities. For example, m-(4-morpholinyl-1,3,5-triazin-2-yl)benzamides were evaluated in vitro against various cancer cell lines, revealing their potential as novel antiproliferative agents (Wang et al., 2015) (Wang et al., 2015).

Corrosion Inhibition

Benzimidazole derivatives, such as those incorporating morpholine groups, have been studied for their effectiveness as corrosion inhibitors. These compounds show significant inhibition efficiency, which could be beneficial in industrial applications, particularly in protecting metals in acidic environments (Yadav et al., 2016) (Yadav et al., 2016).

Novel Synthesis and Characterization

The synthesis and characterization of novel compounds with morpholine and benzamide groups, demonstrating a range of potential applications from materials science to biological activity, highlight the versatility and importance of these chemical structures in scientific research (Various Authors, 2005-2020) (Various Authors).

Properties

IUPAC Name

N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-morpholin-4-ylethyl]-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26F3N3O2/c1-28-8-7-17-13-16(5-6-20(17)28)21(29-9-11-31-12-10-29)15-27-22(30)18-3-2-4-19(14-18)23(24,25)26/h2-6,13-14,21H,7-12,15H2,1H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMWTZBLLXZIETD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C1C=CC(=C2)C(CNC(=O)C3=CC(=CC=C3)C(F)(F)F)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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